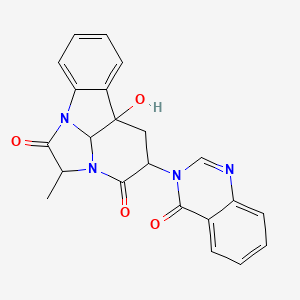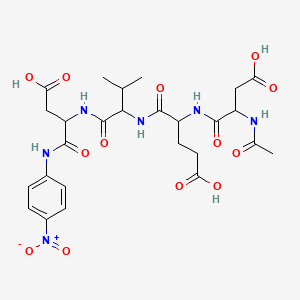
Caspase-3 substrate (chromogenic)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caspase-3 substrate (chromogenic) is a synthetic peptide used to detect the activity of caspase-3, a crucial enzyme in the process of apoptosis (programmed cell death). This substrate is designed to release a chromogenic molecule upon cleavage by caspase-3, allowing researchers to measure enzyme activity through colorimetric assays. Caspase-3 plays a pivotal role in the execution phase of apoptosis, making its detection vital for studies in cell biology, cancer research, and drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 substrate (chromogenic) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chromogenic substrate, such as Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), is synthesized using iterative coupling and deprotection steps mediated by reagents like PyBOP and Fmoc .
Industrial Production Methods: For large-scale production, solution-phase peptide synthesis can be employed. This method involves the use of similar coupling and deprotection reagents but allows for the synthesis of gram quantities of the substrate. The process is rapid, operationally simple, and cost-effective compared to commercial substrates .
化学反应分析
Types of Reactions: Caspase-3 substrate (chromogenic) primarily undergoes hydrolysis reactions catalyzed by caspase-3. The enzyme cleaves the peptide bond at the aspartic acid residue, releasing the chromogenic molecule.
Common Reagents and Conditions: The hydrolysis reaction requires the presence of active caspase-3, which can be obtained from cell lysates or recombinant sources. The reaction is typically carried out in a buffer solution at physiological pH and temperature .
Major Products Formed: The primary product of the hydrolysis reaction is the chromogenic molecule, such as p-nitroaniline, which can be detected spectrophotometrically .
科学研究应用
Caspase-3 substrate (chromogenic) has a wide range of applications in scientific research:
Chemistry: Used to study enzyme kinetics and the specificity of caspase-3 for different substrates.
Biology: Essential for investigating the mechanisms of apoptosis in various cell types and conditions.
Medicine: Utilized in drug screening assays to identify potential apoptosis-modulating agents for cancer therapy.
Industry: Applied in high-throughput screening for the development of new pharmaceuticals targeting apoptotic pathways
作用机制
The mechanism of action of caspase-3 substrate (chromogenic) involves the recognition and cleavage of the peptide bond by caspase-3. The enzyme’s active site contains a thiol group from cysteine and an imidazole ring from histidine, which stabilize the carbonyl group of the aspartic acid residue. This stabilization facilitates the nucleophilic attack by the thiol group, leading to the cleavage of the peptide bond and release of the chromogenic molecule .
相似化合物的比较
Caspase-3 substrate (fluorogenic): Uses a fluorogenic molecule instead of a chromogenic one, allowing for fluorescence-based detection.
Caspase-7 substrate (chromogenic): Similar to caspase-3 substrate but specific for caspase-7.
Caspase-9 substrate (chromogenic): Designed for detecting caspase-9 activity.
Uniqueness: Caspase-3 substrate (chromogenic) is unique in its ability to provide a colorimetric readout, which is advantageous for certain types of assays where fluorescence detection may not be feasible. Its specificity for caspase-3 makes it a valuable tool for studying apoptosis and related cellular processes .
属性
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
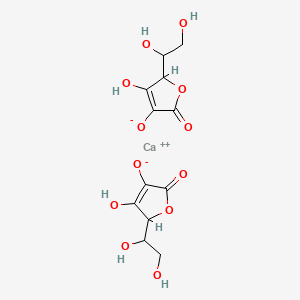
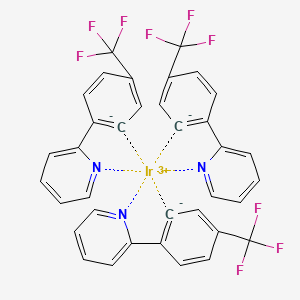
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
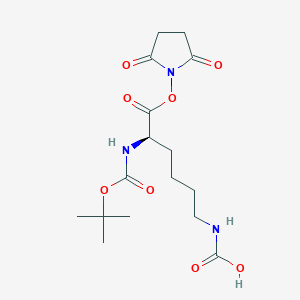
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
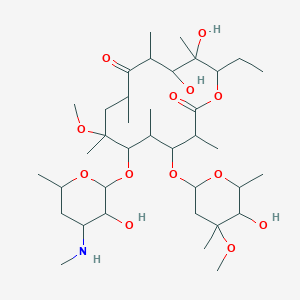
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)

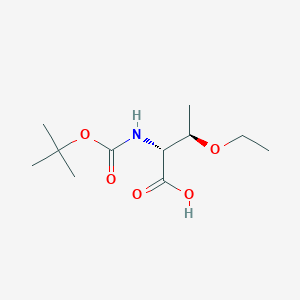

![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)

![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)
